

Introduction: The Scientific Rationale for Investigating Substituted Thiazoles

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Compound of Interest

Compound Name: 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole

CAS No.: 690973-83-2

Cat. No.: B2609796

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The thiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.^{[2][3]} Its versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3]} The incorporation of sulfonyl groups can further enhance the therapeutic potential of these molecules.^{[2][4]} The azepane ring, a seven-membered saturated heterocycle, contributes to the molecule's three-dimensional complexity, which can significantly influence its binding affinity and selectivity for biological targets.^[1]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-(azepan-1-yl)-sulfonyl-thiazole derivatives, using a known analog as a case study.

Physicochemical Properties of the Representative Analog

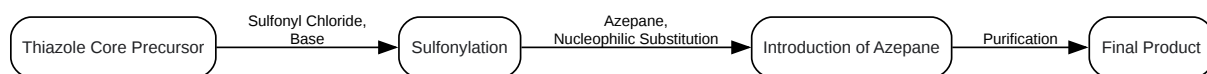
A summary of the known physicochemical properties of 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole is presented in the table below.^[1]

Property	Value
CAS Number	863448-72-0
Molecular Formula	C ₁₆ H ₁₉ ClN ₂ O ₄ S ₃
Molecular Weight	434.97 g/mol
IUPAC Name	5-(azepan-1-yl)-4-[(4-chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazole
SMILES	CS(=O) (=O)C1=NC(=C(S1)N2CCCCC2)S(=O) (=O)C3=CC=C(C=C3)Cl
InChI Key	KWDBAUJNENPTOO-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of this class of compounds involves a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. The general synthetic strategy is outlined below.

Proposed Synthetic Workflow



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Caption: A generalized synthetic workflow for 5-(azepan-1-yl)-sulfonyl-thiazoles.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a plausible, generalized procedure based on established synthetic methodologies for similar heterocyclic compounds.^{[2][5]}

- **Step 1: Synthesis of the Thiazole Core.** The synthesis would likely begin with the construction of the central thiazole ring. This can often be achieved through a Hantzsch-type

thiazole synthesis or a related cyclocondensation reaction. The specific starting materials would be chosen to incorporate the desired sulfonyl group at the 2-position, or a precursor that can be later oxidized.

- **Step 2: Sulfonylation at the 4-Position.** The next key step is the introduction of the tosyl or a related sulfonyl group at the 4-position of the thiazole ring. This is typically accomplished by reacting the thiazole intermediate with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
- **Step 3: Nucleophilic Aromatic Substitution to Introduce the Azepane Moiety.** The final step in assembling the core structure is the introduction of the azepane ring at the 5-position. This is generally achieved through a nucleophilic aromatic substitution reaction, where azepane acts as the nucleophile, displacing a suitable leaving group (e.g., a halogen) on the thiazole ring. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require heating to proceed at a reasonable rate.
- **Step 4: Purification and Characterization.** The final product must be purified to remove any unreacted starting materials, byproducts, and solvents. Common purification techniques include column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). The structure and purity of the final compound are then confirmed using a combination of analytical techniques.

Structural Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Spectrometric Analysis

Technique	Expected Observations
¹ H NMR	Signals corresponding to the protons of the azepane ring, the propyl/methyl group on the sulfonyl moiety, the aromatic protons of the tosyl group, and any protons on the thiazole ring. Chemical shifts and coupling patterns would be indicative of the final structure.
¹³ C NMR	Resonances for all unique carbon atoms in the molecule, including those in the thiazole, azepane, and aromatic rings, as well as the sulfonyl and alkyl groups.
Mass Spectrometry (MS)	The molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the sulfonyl groups (typically in the regions of 1350-1300 cm ⁻¹ and 1160-1120 cm ⁻¹), as well as vibrations associated with the aromatic and heterocyclic rings.

Purity Assessment

High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound. A purity of >95% is generally required for biological testing.

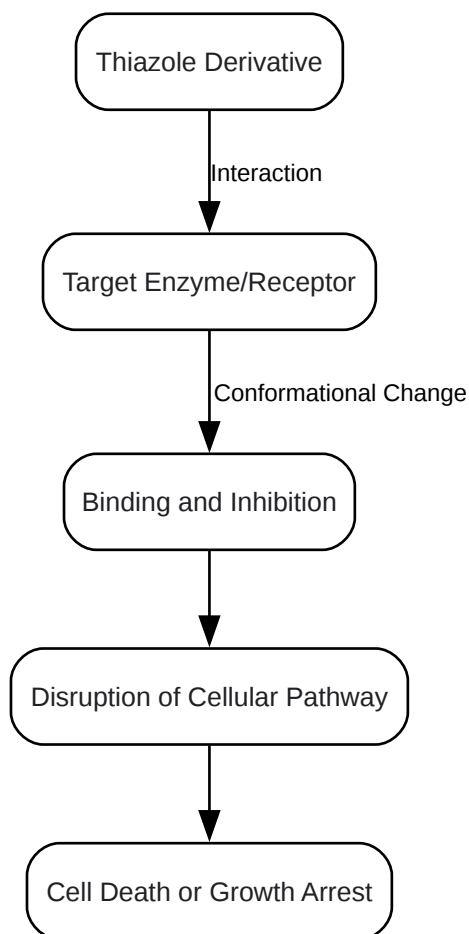
Potential Biological Activities and Therapeutic Applications

While specific biological data for **5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole** is not available, the structural motifs present in this class of molecules suggest several promising avenues for investigation.

Antimicrobial and Anticancer Potential

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial and anticancer activities.[1][2][3] The presence of sulfonyl groups can further modulate this activity.[2] It is therefore plausible that this class of compounds could exhibit inhibitory effects against various bacterial, fungal, or cancer cell lines.

Mechanism of Action (Hypothetical)



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Sources

- [1. Buy 5-\(Azepan-1-yl\)-4-\(\(4-chlorophenyl\)sulfonyl\)-2-\(methylsulfonyl\)thiazole \(EVT-2835502\) | 863448-72-0 \[evitachem.com\]](#)
- [2. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities \[mdpi.com\]](#)
- [4. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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